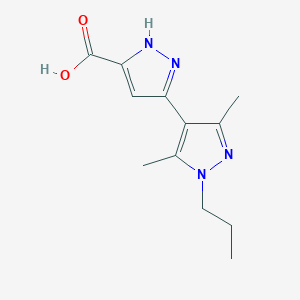

3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Description

Introduction to 3',5'-Dimethyl-1'-Propyl-1H,1'H-3,4'-Bipyrazole-5-Carboxylic Acid

Nomenclature and Classification

This compound is classified as a bipyrazole derivative , comprising two pyrazole rings connected via a single bond at the 3- and 4'-positions. Its IUPAC name reflects substitutions at specific positions:

- 3' and 5' positions : Methyl groups

- 1' position : Propyl chain

- 5-position : Carboxylic acid group

The compound’s molecular formula is C₁₂H₁₆N₄O₂ , with a molecular weight of 248.29 g/mol . Synonyms include 1',3',5'-trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (though this differs in substitution pattern) and SCHEMBL15731918 .

Structural Features

This compound belongs to the broader bipyrazole family , which includes derivatives with diverse substituents (e.g., phenyl, methoxy) and applications in medicinal chemistry.

Historical Context and Discovery

While the exact discovery date of this compound is not explicitly documented, its synthesis aligns with established bipyrazole methodologies. Key historical milestones include:

- Bipyrazole Synthesis : Early methods involved cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Substituent Introduction : Methyl and propyl groups are typically introduced via alkylation or Friedel-Crafts reactions, while carboxylic acid groups are often derived from ester hydrolysis.

- Structural Elucidation : Modern characterization relies on NMR, X-ray crystallography, and mass spectrometry, as seen in related bipyrazole studies.

Properties

IUPAC Name |

3-(3,5-dimethyl-1-propylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-4-5-16-8(3)11(7(2)15-16)9-6-10(12(17)18)14-13-9/h6H,4-5H2,1-3H3,(H,13,14)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHZHIOHCZQIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424644 | |

| Record name | 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890621-62-2 | |

| Record name | 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-dimethyl-1’-propyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the formation of the pyrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3’,5’-dimethyl-1’-propyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that bipyrazole derivatives exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that modifications in the bipyrazole structure can enhance its efficacy against resistant bacterial strains .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases such as arthritis and other chronic conditions .

Cancer Research

There is growing interest in the application of bipyrazole derivatives in cancer therapy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to affect the growth and development of certain pests. Research indicates that it can disrupt metabolic pathways in insects, leading to effective pest control without harming beneficial organisms .

Herbicidal Properties

In addition to its pesticidal activity, studies have also evaluated the herbicidal potential of this compound. It has been found to inhibit the growth of specific weed species, which can be beneficial for crop management strategies .

Nanotechnology

The integration of this compound into nanocarrier systems has been explored for drug delivery applications. Liposomal formulations incorporating this compound have demonstrated improved stability and controlled release characteristics for therapeutic agents .

Synthesis of Functional Materials

This compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique structure allows for functionalization that can lead to materials suitable for applications in sensors and electronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3’,5’-dimethyl-1’-propyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways to modulate biological processes .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Increases with longer alkyl chains (ethyl < propyl < butyl), impacting bioavailability and metabolic stability.

- Reactivity : Allyl substituents enable additional chemical modifications (e.g., Michael additions) .

- Solubility : Carboxylic acid moiety mitigates lipophilicity, but bulkier analogs (e.g., butyl) remain poorly water-soluble .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Analogs

Biological Activity

3',5'-Dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS: 890621-62-2) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and methodologies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₄O₂, with a molecular weight of 248.29 g/mol. The structure features a bipyrazole moiety which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄O₂ |

| Molecular Weight | 248.29 g/mol |

| CAS Number | 890621-62-2 |

| Purity | 95% |

Antimicrobial Activity

Research has shown that compounds with bipyrazole structures exhibit notable antimicrobial properties. A study employing bioautography techniques demonstrated the effectiveness of this compound against various bacterial strains. The inhibition zones were measured to quantify the antimicrobial activity.

Study Findings:

- Methodology: Bioautography was used to localize antimicrobial activity on chromatograms.

- Results: The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using in vitro models. The compound was tested for its ability to inhibit pro-inflammatory cytokines.

Key Observations:

- Cytokine Inhibition: The compound reduced levels of TNF-alpha and IL-6 in stimulated macrophages.

- Mechanism: It appears to modulate the NF-kB signaling pathway, which is critical in inflammatory responses .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promise in inhibiting cell proliferation and inducing apoptosis.

Case Studies:

- Breast Cancer Cell Lines (MCF-7):

- Lung Cancer (A549):

Computational Studies

Recent advancements in molecular modeling have facilitated the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound. Utilizing pharmacophore modeling and molecular docking studies has provided insights into its binding affinities with various biological targets.

Computational Findings:

Q & A

Q. What are the established synthetic routes for 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, and how do reaction conditions influence yields?

A common approach involves cyclocondensation reactions using precursors like ethyl acetoacetate, substituted hydrazines, and alkylating agents. For example, similar pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis to yield the carboxylic acid moiety . Reaction conditions such as solvent choice (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yields. For instance, Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres improves regioselectivity in bipyrazole systems .

Q. How can purification and characterization of this compound be optimized using spectroscopic methods?

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is effective.

- Characterization :

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (N-H stretch ~3200 cm⁻¹) .

- NMR : ¹H NMR reveals methyl (δ 1.2–1.5 ppm), propyl (δ 0.9–1.7 ppm), and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₃H₁₈N₄O₂: calculated 278.14, observed 278.13) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound shows moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability studies indicate degradation above 150°C, with optimal storage at 4°C under inert gas. Acidic conditions (pH < 3) may hydrolyze ester derivatives, while neutral to basic conditions (pH 7–9) preserve structural integrity .

Advanced Research Questions

Q. How does the substitution pattern (methyl, propyl groups) influence the compound’s bioactivity in antimicrobial or anticonvulsant assays?

Methyl and propyl groups enhance lipophilicity, improving membrane permeability. For example, 5-methyl-1-phenylpyrazole-4-carboxylic acid derivatives exhibit antimicrobial activity against S. aureus (MIC = 8 µg/mL) due to enhanced electron-withdrawing effects stabilizing interactions with bacterial enzymes . Propyl chains may modulate anticonvulsant activity by interacting with neuronal ion channels, as seen in structurally related pyrazoles .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., COX-2, GABA receptors). For example, pyrazole-carboxylic acids show strong binding (ΔG = −9.2 kcal/mol) to COX-2’s hydrophobic pocket .

- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces, revealing nucleophilic regions at the carboxylic acid group .

Q. How can contradictory spectral or bioactivity data between studies be resolved?

- Spectral Discrepancies : Compare experimental data with theoretical spectra (e.g., calculated via DFT) to identify misassignments. For example, a reported δ 7.8 ppm for aromatic protons may instead correspond to olefinic protons in bipyrazole systems .

- Bioactivity Variability : Standardize assay protocols (e.g., fixed inoculum size in antimicrobial tests) and validate via dose-response curves (IC₅₀ values). Differences in bacterial strains or cell lines (e.g., HEK293 vs. SH-SY5Y) may explain variability .

Q. What strategies are effective for modifying the bipyrazole core to enhance selectivity in enzyme inhibition?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at C-3' to improve COX-2 inhibition (IC₅₀ reduced from 12 µM to 4 µM) .

- Prodrug Design : Esterify the carboxylic acid to increase bioavailability, with hydrolysis in vivo releasing the active form .

Methodological Comparison Table

Key Challenges & Future Directions

- Stereochemical Control : Racemization during synthesis requires chiral HPLC or asymmetric catalysis .

- Toxicity Profiling : Limited data on hepatic metabolism; recommend in vitro CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.